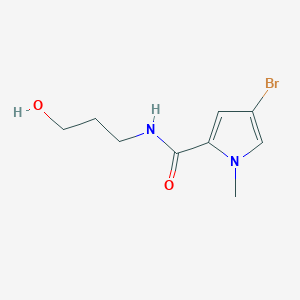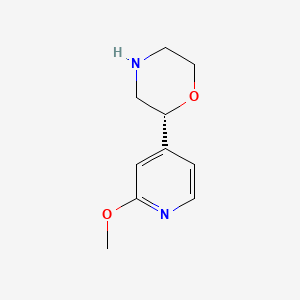
1-(4-((5-Methylisoxazol-3-yl)methoxy)phenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((5-Methylisoxazol-3-yl)methoxy)phenyl)ethan-1-one is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .
準備方法
The synthesis of 1-(4-((5-Methylisoxazol-3-yl)methoxy)phenyl)ethan-1-one involves several steps, typically starting with the formation of the isoxazole ring. One common method involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes . This metal-free synthetic route is preferred due to its eco-friendly nature and the avoidance of toxic metal catalysts . Industrial production methods often involve bulk manufacturing and sourcing of raw materials, followed by custom synthesis to achieve the desired purity and yield .
化学反応の分析
1-(4-((5-Methylisoxazol-3-yl)methoxy)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the isoxazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学的研究の応用
1-(4-((5-Methylisoxazol-3-yl)methoxy)phenyl)ethan-1-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(4-((5-Methylisoxazol-3-yl)methoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, isoxazole derivatives are known to interact with GABA receptors, which are potential targets for the treatment of epilepsy and anxiety . The compound may also inhibit certain enzymes or proteins involved in disease pathways, leading to its therapeutic effects .
類似化合物との比較
1-(4-((5-Methylisoxazol-3-yl)methoxy)phenyl)ethan-1-one can be compared with other isoxazole derivatives, such as:
4-Phenyl-5-(4-piperidyl)-3-isoxazolol: Known for its antagonistic activity against GABA receptors.
N-(5-Methylisoxazol-3-yl)malonamide: Studied for its polymorphic forms and crystallization mechanisms.
N1,N2-bis(5-Methylisoxazol-3-yl)oxalamide: Used as a comparison in studies of polymorphism and supramolecular structures.
The uniqueness of this compound lies in its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity .
特性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
1-[4-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C13H13NO3/c1-9-7-12(14-17-9)8-16-13-5-3-11(4-6-13)10(2)15/h3-7H,8H2,1-2H3 |
InChIキー |
BHJCUQQIUUPIGX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)COC2=CC=C(C=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


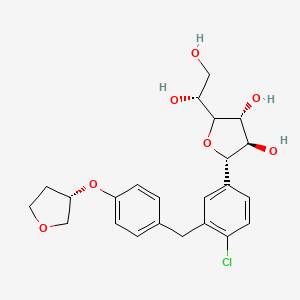
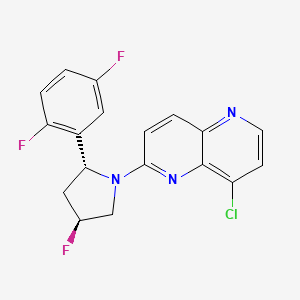
![1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline](/img/structure/B14903867.png)
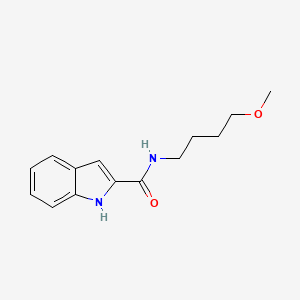
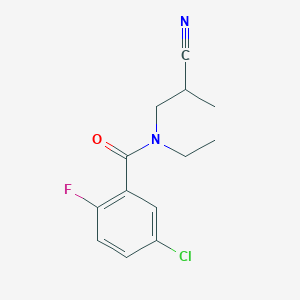
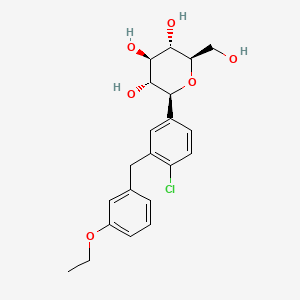
![4,4'-(2'-(Dicyclohexylphosphanyl)-[1,1'-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole)](/img/structure/B14903897.png)
![2-methoxy-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide](/img/structure/B14903898.png)
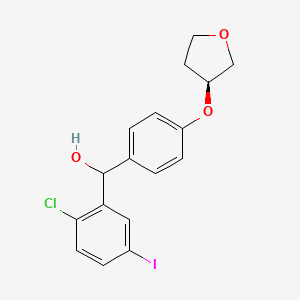
![3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14903906.png)
![(2'-(Methyldiphenylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14903909.png)
![6-(4-Methoxybenzyl)-3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B14903927.png)
